Diphenylvinylchlorosilane

Description

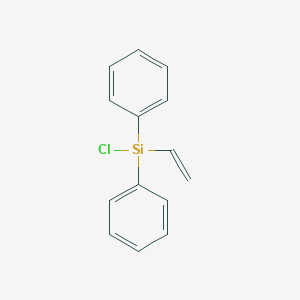

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

chloro-ethenyl-diphenylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClSi/c1-2-16(15,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h2-12H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLMTWHZZBPGADP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80885039 | |

| Record name | Benzene, 1,1'-(chloroethenylsilylene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80885039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18419-53-9 | |

| Record name | 1,1′-(Chloroethenylsilylene)bis[benzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18419-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorodiphenylvinylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018419539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorodiphenylvinylsilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139835 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1'-(chloroethenylsilylene)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,1'-(chloroethenylsilylene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80885039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorodiphenylvinylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.437 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORODIPHENYLVINYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SAG3631D8G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry of Diphenylvinylchlorosilane

Strategies for Carbon-Silicon Bond Formation

The creation of robust carbon-silicon (C-Si) bonds is the cornerstone of organosilane synthesis. For diphenylvinylchlorosilane, this involves the sequential or concurrent addition of two phenyl groups and one vinyl group to a silicon center. Nucleophilic substitution at a silicon-chlorine (Si-Cl) bond is the most prevalent strategy.

Nucleophilic Substitution Reactions with Organometallic Reagents

Organometallic reagents, characterized by a carbon-metal bond, are potent nucleophiles capable of attacking the electrophilic silicon atom in chlorosilanes, displacing a chloride anion and forming a C-Si bond. libretexts.org The reactivity of these reagents necessitates careful control of reaction conditions, such as temperature and solvent, to achieve the desired product selectively and prevent unwanted side reactions. alfa-chemistry.comresearchgate.net

The Grignard reaction is a classic and widely employed method for forming C-Si bonds. alfa-chemistry.com Grignard reagents (RMgX), such as phenylmagnesium bromide or vinylmagnesium bromide, are generated by reacting an organic halide with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (B95107) (THF). alfa-chemistry.comsigmaaldrich.com These reagents are highly reactive due to the polarized carbon-magnesium bond, which imparts carbanionic character to the carbon atom. libretexts.org

Two primary Grignard routes can be envisioned for the synthesis of this compound:

Route A: The reaction of vinyltrichlorosilane with two equivalents of phenylmagnesium bromide.

Route B: The reaction of diphenyldichlorosilane with one equivalent of vinylmagnesium bromide. rsc.org

In practice, controlling the stoichiometry is crucial to prevent the formation of over-substituted products (e.g., triphenylvinylsilane) or under-substituted intermediates. The reaction is typically performed at low temperatures to manage its exothermic nature and improve selectivity. researchgate.netdss.go.th The choice of solvent is also critical; THF, for instance, can accelerate the reaction compared to diethyl ether. researchgate.net The reactivity of Grignard reagents can be influenced by the Schlenk equilibrium, which describes the balance between the alkylmagnesium halide (RMgX) and the dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂) species in solution. researchgate.net

Organozinc reagents (R₂Zn or RZnX) serve as milder alternatives to Grignard reagents for C-Si bond formation. sci-hub.seresearchgate.net Their lower reactivity can lead to higher selectivity in reactions with multifunctional chlorosilanes. The transmetalation of organolithium or Grignard reagents with a zinc salt (e.g., ZnCl₂) is a common method for preparing organozinc compounds. uni-muenchen.de

While less common than Grignard reagents for this specific synthesis, organozinc reagents can be employed in catalyzed cross-coupling reactions. scispace.com For example, a palladium or nickel catalyst can facilitate the coupling of an organozinc reagent with a chlorosilane. sci-hub.se This catalytic approach offers potential advantages in terms of functional group tolerance and reaction conditions. researchgate.net

Routes Involving Alpha-Lithio Adducts and Reactive Intermediates

An alternative synthetic pathway involves the formation of an α-lithio adduct as a reactive intermediate. This method typically starts with this compound itself, reacting it with a strong, sterically hindered lithium reagent like tert-butyllithium (B1211817) (tBuLi). researchgate.net

The reaction proceeds via the addition of the alkyllithium reagent across the vinyl double bond, generating a transient α-lithio adduct. researchgate.net This intermediate, Ph₂Si(Cl)CH(Li)CH₂tBu, is highly unstable and can eliminate lithium chloride (LiCl) to form a reactive silene (Ph₂Si=CHCH₂tBu). researchgate.net In the absence of a trapping agent, this silene can dimerize to form 1,3-disilacyclobutanes. researchgate.netacs.org While this specific reaction sequence is often used to generate and study transient silenes, the formation of the α-lithio adduct highlights a key reactive pathway of vinylsilanes. researchgate.netresearchgate.net The generation of α-lithiated silanes is a powerful tool in silicon chemistry, allowing for the formation of complex silicon-containing molecules. nih.gov

Precursor Compounds and Their Derivatization for this compound Synthesis

The selection of appropriate precursor compounds is fundamental to the successful synthesis of this compound. The most logical and commonly used precursors are chlorosilanes that already contain some of the required silicon-substituent bonds.

The primary precursors are:

Vinyltrichlorosilane (Cl₃SiCH=CH₂): This compound serves as the starting point when introducing the phenyl groups. It is an industrial chemical that can be reacted with two equivalents of a phenyl-donating organometallic reagent, such as phenylmagnesium bromide. dss.go.th

Diphenyldichlorosilane ((C₆H₅)₂SiCl₂): This precursor is used when the vinyl group is to be added. It reacts with one equivalent of a vinyl-donating organometallic reagent, like vinylmagnesium bromide, to yield the final product. rsc.orgacs.org

Other Phenylchlorosilanes: In some cases, phenyltrichlorosilane (B1630512) can be used as a starting material, requiring sequential and controlled addition of both phenyl and vinyl Grignard reagents, although controlling selectivity can be more challenging. chemicalbook.com

The derivatization process involves the nucleophilic substitution reactions detailed in section 2.1.1. The key is the precise control over the stoichiometry of the organometallic reagent to ensure that only the desired number of chlorine atoms are substituted.

Green Chemistry Approaches and Efficiency Optimization in Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.orgnih.gov In the context of this compound synthesis, several areas offer potential for greener and more efficient processes.

Solvent Selection: Traditional syntheses often rely on volatile and flammable ether solvents. unp.edu.ar Research into alternative, greener solvents with lower environmental impact and higher boiling points is an ongoing area of interest. nih.gov

Catalysis: The development of catalytic methods, as mentioned with organozinc reagents, is a key principle of green chemistry. sci-hub.sersc.org Catalytic processes reduce the need for stoichiometric amounts of reagents, which in turn minimizes waste. Palladium, nickel, or zinc-catalyzed cross-couplings are examples of such advancements. sci-hub.sescispace.comnih.gov

Process Optimization: Optimizing reaction conditions, such as temperature, reaction time, and mixing, can lead to higher yields and purity, reducing the need for extensive purification steps and minimizing solvent waste. acs.org One-pot syntheses, where multiple reaction steps are carried out in the same vessel, can also significantly improve efficiency by reducing handling and purification losses. nih.gov

By focusing on these areas, the synthesis of this compound can be made more sustainable and economically viable, aligning with the broader goals of modern chemical manufacturing. acs.orgchemistryforsustainability.org

Reactivity of the Vinyl Group in this compound

The vinyl group attached to the silicon atom in this compound is the primary site of its characteristic chemical reactivity. This electron-rich double bond readily participates in addition reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The electronic environment of the vinyl group is influenced by the silicon atom and the phenyl groups, which dictates its behavior in various transformations, including carbometalation, carbolithiation, and radical additions.

Carbometalation encompasses a class of reactions where a carbon-metal bond adds across a carbon-carbon double or triple bond. This process results in the formation of a new carbon-carbon σ-bond and a new carbon-metal σ-bond. researchgate.net The reaction provides a direct pathway to create complex organometallic reagents that can be further functionalized. nih.gov While specific studies on the carbometalation of this compound are not extensively detailed in the provided literature, the reactivity can be inferred from studies on similar vinylsilanes and related substrates.

The general mechanism for carbometalation, particularly with organomagnesium (Grignard) reagents in a process known as carbomagnesiation, often proceeds in a stereoselective syn-addition fashion to the double bond. The reaction can be uncatalyzed for activated alkenes or may require a transition metal catalyst for less reactive substrates. illinois.edu For vinylsilanes, the stereochemistry of the carbomagnesiation has been a subject of study, indicating the controlled nature of the addition. The resulting organometallic intermediate is a versatile synthon, capable of reacting with a range of electrophiles to yield highly substituted and stereodefined alkenes. nih.gov

Carbolithiation, the addition of an organolithium reagent across the vinyl group, is a powerful tool for C-C bond formation. rsc.org The reaction is thermodynamically driven, proceeding when the newly formed organolithium intermediate is more stable than the starting reagent. rsc.org For vinylsilanes, the addition of an alkyllithium reagent leads to the formation of a secondary α-lithiated alkylsilane. nih.gov

The stereochemistry of the process is a critical aspect. The accepted mechanism for carbolithiation is a syn-addition of the organolithium reagent to the double bond. nih.gov However, the stereochemical outcome can be influenced by the reaction conditions. For instance, in certain tandem intermolecular-intramolecular carbolithiation processes involving vinylsilanes, a high degree of stereoselectivity has been observed, yielding specific isomers regardless of the starting silane's geometry. nih.govrsc.orgsemanticscholar.org The stereochemistry of the olefin substrate itself is crucial for achieving enantioselectivity in these reactions. nih.govrsc.orgsemanticscholar.org

Coordinative interactions play a pivotal role in directing the outcome of carbolithiation reactions involving vinylsilanes. The presence and nature of a coordinating side arm on the vinylsilane can determine whether a well-defined carbolithiation occurs, or if the reaction proceeds slowly, leads to polymerization, or does not happen at all, particularly at low temperatures in apolar solvents. nih.gov

Intramolecular coordination can occur when the substrate contains Lewis-basic heteroatoms that can pre-coordinate the alkyllithium reagent with the alkene. nih.govrsc.org This pre-complexation not only facilitates the addition but also stabilizes the resulting anionic organolithium intermediate. nih.govrsc.org This stabilization can enhance stereoselectivity. rsc.org For example, the use of solvents like tetrahydrofuran (THF) can lead to solvation of the lithium cation, increasing its effective size and potentially altering the stereochemical course of the reaction. rsc.org The coordination of the lithium to the double bond has been observed in crystal structures of related compounds, providing evidence for this interaction. illinois.edu

A significant challenge in intermolecular carbolithiation is the potential for the newly formed organolithium intermediate to react with another molecule of the starting alkene, initiating an anionic polymerization cascade. nih.govrsc.org This is a major limitation to the synthetic utility of the reaction. rsc.org

Control over this side reaction can be achieved if the organolithium product of the addition is less reactive (more stable) than the starting organolithium reagent. rsc.org The choice of solvent is also critical. For substrates like styrene (B11656), which are prone to polymerization, the reaction is controllable in a less-coordinating solvent like diethyl ether (Et₂O), which stabilizes the intermediate benzylic organolithium enough to minimize polymerization. nih.govrsc.org In contrast, a more coordinating solvent like THF can promote facile polymerization. nih.gov In the context of vinylsilanes, slow polymerization has been noted as a competing pathway. nih.gov Therefore, careful selection of the organolithium reagent, solvent, and temperature is essential to favor the desired single-addition product over unwanted polymerization.

The vinyl group of this compound is also susceptible to radical addition reactions. These reactions are typically initiated by radical initiators that generate radical species under mild conditions, such as heat or light. wikipedia.org These initiators generally have weak bonds that undergo homolytic cleavage to produce the reactive radicals. wikipedia.org

Studies on the closely related diphenylvinylsilane have shown that it undergoes oligomerization through a radical mechanism. mcmaster.camcmaster.ca The process involves the preferential consumption of the vinyl groups. mcmaster.ca However, the efficiency of these radical reactions can be very low. mcmaster.ca

Common radical initiators used for these transformations include peroxides, such as benzoyl peroxide (BPO), and azo compounds, like azobis(isobutyronitrile) (AIBN). wikipedia.orgmcmaster.camcmaster.ca Upon heating, these molecules decompose to form initial radicals. AIBN, for example, eliminates nitrogen gas to produce two isobutyronitrile (B166230) radicals. wikipedia.org Organic peroxides cleave at the weak oxygen-oxygen bond to form two oxygen-centered radicals, which can then lead to the formation of carbon-centered radicals that propagate the reaction. wikipedia.org

In the case of diphenylvinylsilane, both AIBN and BPO have been successfully used to initiate oligomerization. mcmaster.camcmaster.ca The reaction yields various products, including oligomers, dimers, trimers, and adducts from the initiator itself. mcmaster.ca The data below summarizes the results of radical polymerization attempts with diphenylvinylsilane, highlighting the low conversion rates.

Interactive Data Table: Radical Polymerization of Diphenylvinylsilane

| Initiator (mol%) | Conditions | Conversion (%) | Products Isolated | Source |

| AIBN (10%) | 0.6 M solution | Low | Oligomers, AIBN Adduct, Dimer, Trimer | mcmaster.ca |

| BPO (10%) | 0.6 M solution | Low | Oligomers, Dimer, Trimer | mcmaster.ca |

| AIBN (10%) | Neat | Low | - | mcmaster.ca |

| AIBN (100%) | 0.6 M solution | Low | - | mcmaster.ca |

| AIBN (200%) | Slow addition | ~85% (15% starting material recovered) | - | mcmaster.ca |

Hydrosilylation Processes

Hydrosilylation involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as the carbon-carbon double bond of the vinyl group in this compound. This reaction is a primary method for synthesizing organosilanes and is typically catalyzed by transition metal complexes. rsc.orgnih.gov

The most widely accepted mechanism for transition metal-catalyzed hydrosilylation is the Chalk-Harrod mechanism. scientificspectator.comrsc.org While specific details can vary with the metal and ligands, the general catalytic cycle for the hydrosilylation of the vinyl group in this compound would proceed as follows:

Oxidative Addition : A hydrosilane (e.g., HSiCl₃) undergoes oxidative addition to a low-valent metal catalyst, typically a Pt(0) or Rh(I) complex, forming a metal-hydride and metal-silyl species. rsc.org

Alkene Coordination : The vinyl group of this compound coordinates to the metal center.

Insertion : The coordinated alkene inserts into the metal-hydride bond. This step is typically migratory insertion and is key for determining the regioselectivity of the reaction. scientificspectator.com

Reductive Elimination : The resulting alkyl-metal-silyl intermediate undergoes reductive elimination, forming the new carbon-silicon bond of the product and regenerating the active catalyst. scientificspectator.com

An alternative mechanism involves the insertion of the alkene into the metal-silyl bond, followed by reductive elimination with the metal-hydride. scientificspectator.com Side reactions, such as dehydrogenative silylation and alkene isomerization, can sometimes occur depending on the catalyst and reaction conditions. rsc.orgmdpi.com

Controlling the regioselectivity (i.e., whether the silyl (B83357) group adds to the α- or β-carbon of the vinyl group) and stereoselectivity (formation of E or Z isomers) is a critical challenge in hydrosilylation. rsc.orgscientificspectator.com

Regioselectivity : For terminal alkenes like the vinyl group in this compound, hydrosilylation can yield two regioisomers: the α-product (Markovnikov addition) and the β-product (anti-Markovnikov addition). Platinum catalysts, such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst, are well-known to favor the formation of the linear β-alkenylsilane product through anti-Markovnikov addition. scientificspectator.comsigmaaldrich.com The choice of catalyst is paramount; for example, palladium catalysts can sometimes show complementary regioselectivity. researchgate.net

Stereoselectivity : The hydrosilylation of the vinyl group typically proceeds via a syn-addition (cis-addition) of the Si-H bond across the double bond. For a terminal alkene, this results in the formation of the (E)-isomer as the major product. rsc.orgsigmaaldrich.com Ruthenium-based catalysts have been developed to favor the formation of (Z)-vinylsilanes in the hydrosilylation of alkynes, highlighting the tunability of the stereochemical outcome through catalyst design. sigmaaldrich.com The choice of ligands on the metal center and the solvent can also significantly influence the selectivity. sigmaaldrich.com

Reactivity of the Chloro-Substituent on Silicon

The silicon-chlorine bond in this compound is highly polarized and serves as a reactive site for introducing new functionality onto the silicon atom.

Nucleophilic Substitution for Functional Group Introduction

The electrophilic nature of the silicon atom, bonded to the highly electronegative chlorine atom, makes it susceptible to attack by nucleophiles. This reaction follows a nucleophilic substitution mechanism, where the nucleophile displaces the chloride ion, which is an excellent leaving group because it is the conjugate base of a strong acid (HCl). nih.gov

This reactivity is widely exploited to introduce a variety of functional groups. A common application is the formation of silyl ethers through the reaction of this compound with alcohols in the presence of a non-nucleophilic base like triethylamine (B128534) (Et₃N). nih.gov The base serves to neutralize the HCl generated during the reaction.

R-OH + Ph₂ViSi-Cl + Et₃N → R-O-SiPh₂Vi + Et₃N·HCl

This method is general and allows for the introduction of various alkoxy groups onto the silicon atom, transforming the chlorosilane into a functionalized silyl ether. nih.gov Other nucleophiles, such as organolithium or Grignard reagents, can also be used to form new silicon-carbon bonds.

Formation of Silene Intermediates via Elimination Reactions

This compound can be used to generate highly reactive, transient silenes (compounds containing a silicon-carbon double bond). This is achieved through an elimination reaction, typically by reacting the chlorosilane with a sterically hindered organolithium reagent, such as tert-butyllithium (tBuLi), in a nonpolar solvent. sigmaaldrich.comresearchgate.net

The reaction proceeds via a two-step mechanism:

Nucleophilic Addition : The organolithium reagent adds across the vinyl group's double bond, forming an α-lithioadduct intermediate.

1,2-Elimination : This intermediate is unstable and rapidly undergoes a 1,2-elimination of lithium chloride (LiCl), resulting in the formation of the silene. scientificspectator.comresearchgate.net

For example, the reaction with tBuLi yields diphenylneopentylsilene. sigmaaldrich.com These silene intermediates are highly reactive and, in the absence of a trapping agent, will readily undergo [2+2] cycloaddition with themselves to form 1,3-disilacyclobutane dimers. scientificspectator.comresearchgate.net

Chemical Reactivity and Transformation Mechanisms of Diphenylvinylchlorosilane

Chemical Reactivity and Transformation

Diphenylvinylchlorosilane serves as a precursor for the generation of transient and highly reactive silene intermediates. For instance, the reaction of this compound with tert-butyllithium (B1211817) (LitBu) in non-polar solvents proceeds through an α-lithioadduct to generate 1,1-diphenyl-2-neopentylsilene via a 1,2-LiCl elimination. researchgate.netresearchgate.net These silenes are not stable and readily undergo further reactions, such as dimerization or reactions with trapping agents. researchgate.net

In the absence of suitable trapping agents, silenes generated from precursors like this compound undergo spontaneous dimerization. researchgate.netresearchgate.net The primary product of the dimerization of 1,1-diphenyl-2-neopentylsilene is the corresponding 1,3-disilacyclobutane, formed via a head-to-tail cycloaddition. researchgate.net The mechanism of this dimerization—whether it occurs in a single, concerted step or through a multi-step, stepwise pathway—has been a subject of considerable investigation. acs.org

A concerted mechanism involves the formation of two new bonds simultaneously in a single transition state. d-nb.info For a long time, the head-to-tail dimerization of "naturally polarized" silenes was believed to proceed via a concerted [π2s + π2s] cycloaddition. acs.org The significant polarization of the Si=C double bond was thought to lower the symmetry-imposed barrier for this type of reaction. acs.org

Conversely, a stepwise mechanism involves the formation of an intermediate, meaning the reaction proceeds through at least two transition states. nih.gov For silene dimerization, this would typically involve the initial formation of one bond to create a 1,4-biradical intermediate, which then cyclizes to form the final 1,3-disilacyclobutane ring. acs.org Head-to-head dimerization, which is more common for silenes with bulky substituents on the carbon atom, is generally thought to occur via a stepwise mechanism involving a C-Si-Si-C biradical. acs.orgacs.org

Recent high-level theoretical calculations have challenged the traditional view of head-to-tail dimerization. acs.org These studies suggest that the lowest energy pathway may, in fact, be stepwise, proceeding through an anti-•Si-C-Si-C• biradical intermediate. acs.org Experimental studies on the dimerization of 1,1-diphenylsilene have shown that the reaction is very rapid and has a negligible Arrhenius activation energy, a finding that can be consistent with either a concerted or a stepwise mechanism. acs.org The distinction is often subtle, as a highly asynchronous concerted transition state can be geometrically similar to the transition state of a stepwise process. nih.gov

| Characteristic | Concerted Mechanism | Stepwise Mechanism |

|---|---|---|

| Transition States | One | Two or more |

| Intermediates | None | Yes (e.g., 1,4-biradical) |

| Bond Formation | Simultaneous formation of two new bonds | Sequential formation of new bonds |

| Energy Profile | Single energy barrier | Multiple energy barriers with a valley for the intermediate |

| Applicability to Silenes | Previously assumed for head-to-tail dimerization of polarized silenes. acs.org | Generally accepted for head-to-head dimerization; now considered plausible for head-to-tail dimerization. acs.org |

Due to their transient nature, the existence and reactivity of silenes are often confirmed through trapping experiments. wikipedia.org A chemical trap is a compound that reacts efficiently with an unstable species to form a more stable, easily characterizable product. wikipedia.org In the context of this compound chemistry, trapping agents are introduced to the reaction mixture to intercept the silene intermediate before it can dimerize. researchgate.net

The silene 1,1-diphenyl-2-neopentylsilene, generated from this compound, has been successfully trapped by various nucleophilic reagents. researchgate.net For example, in the presence of methanol (B129727) (MeOH), the silene is trapped to form the corresponding methoxy (B1213986) adduct. researchgate.netacs.org The kinetics of these trapping reactions can be studied using techniques like laser flash photolysis to determine absolute rate constants and understand the influence of factors like solvent polarity on the silene's reactivity. researchgate.net

Studies on 1,1-diphenyl-2-neopentylsilene have shown that its reactions with nucleophiles like alcohols are consistent with a stepwise mechanism, initiated by a reversible complexation between the nucleophile and the silene, followed by a proton transfer step. researchgate.net Other trapping agents used to study neopentylsilenes include 2,3-dimethylbutadiene, which can react via a [4+2] cycloaddition pathway. researchgate.netresearchgate.net These experiments are crucial for confirming the formation of the silene intermediate and for probing the reactivity of the highly polarized Si=C double bond. researchgate.netresearchgate.net

| Silene Precursor System | Trapping Agent | Resulting Product Type | Reference |

|---|---|---|---|

| This compound + tBuLi | Methanol (MeOH) | Alkoxysilane (Methoxy adduct) | researchgate.netacs.org |

| This compound + tBuLi | Methoxytrimethylsilane | Alkoxysilane | researchgate.net |

| This compound + tBuLi | n-Butylamine | Aminosilane | researchgate.net |

| This compound + tBuLi | Acetic Acid | Acetoxysilane | researchgate.net |

| Methyl(mesityl)vinylfluorosilane + tBuLi | 2,3-Dimethylbutadiene | Silacycle ([4+2] cycloadduct) | researchgate.net |

Derivatives and Functionalized Compounds Stemming from Diphenylvinylchlorosilane

Amine-Functionalized Diphenylvinylsilanes

The reaction of diphenylvinylchlorosilane with primary or secondary amines readily yields amine-functionalized diphenylvinylsilanes. libretexts.orgyoutube.comyoutube.comyoutube.comchemguide.co.uk This nucleophilic substitution reaction typically proceeds by replacing the chlorine atom on the silicon with an amino group. libretexts.orgyoutube.com The resulting aminodiphenylvinylsilanes are valuable intermediates in organic synthesis and material science. The lone pair of electrons on the nitrogen atom in these compounds can act as a nucleophile, participating in further chemical transformations. youtube.com

The synthesis of these compounds is generally straightforward, often involving the reaction of this compound with the desired amine in the presence of a base to neutralize the hydrochloric acid byproduct. The specific properties and reactivity of the resulting amine-functionalized silane (B1218182) depend on the nature of the organic substituents on the nitrogen atom.

Table 1: Synthesis of Amine-Functionalized Diphenylvinylsilanes

| Reactant 1 | Reactant 2 | Product | Reference |

|---|---|---|---|

| This compound | Ammonia | Aminodiphenylvinylsilane | libretexts.org |

| This compound | Primary Amine | N-Alkyl/Aryl-aminodiphenylvinylsilane | youtube.com |

Ether- and Alcohol-Derived Siloxy Compounds

This compound reacts with alcohols and ethers to form ether- and alcohol-derived siloxy compounds, also known as silyl (B83357) ethers. This reaction involves the nucleophilic attack of the oxygen atom from the alcohol or ether on the silicon atom, displacing the chloride. These reactions are often carried out in the presence of a base to scavenge the HCl produced. Silyl ethers are widely used as protecting groups for alcohols in organic synthesis due to their stability under various reaction conditions and their ease of cleavage.

The reaction with diols can lead to the formation of cyclic siloxy compounds or polymeric materials, depending on the reaction conditions and the structure of the diol. The resulting diphenylvinylsilyl ethers retain the vinyl group, which can be further functionalized. A one-pot method has been developed for the stereoselective introduction of a vinyl group via an atom-transfer radical-cyclization reaction using diphenylvinylsilyl ethers of iodo-substituted alcohols. cmu.edu

Table 2: Synthesis of Diphenylvinylsilyl Ethers

| Reactant 1 | Reactant 2 | Product | Reference |

|---|---|---|---|

| This compound | Alcohol (e.g., Ethanol) | Alkoxydiphenylvinylsilane | cmu.edu |

| This compound | Diol (e.g., Ethylene Glycol) | Bis(diphenylvinylsiloxy)alkane | google.com |

Organosilicon Hybrid Compounds

The reactivity of this compound extends to the creation of complex organosilicon hybrid compounds, where the diphenylvinylsilyl moiety is attached to large organic frameworks. These hybrid materials often exhibit unique photophysical or electronic properties.

This compound is utilized in the synthesis of novel hybrid phthalocyanine (B1677752) and naphthalocyanine derivatives. google.comgoogle.com These large, aromatic macrocycles are known for their intense colors and are used as dyes and pigments. The synthesis involves the reaction of a dihydroxy-substituted silicon phthalocyanine or naphthalocyanine with this compound in the presence of a base like imidazole. google.comgoogle.com This reaction attaches the diphenylvinylsiloxy group as an axial ligand to the central silicon atom of the macrocycle. google.comgoogle.com The introduction of these bulky axial ligands can reduce intermolecular stacking and enhance fluorescence intensity. google.comgoogle.com These hybrid molecules can exhibit intramolecular energy transfer and are of interest for applications in fluorescence-based assays and as labels for biological molecules. google.comgoogle.comgoogle.com

The synthesis of these derivatives allows for the creation of dyes with large Stokes shifts and high extinction coefficients. google.com The general approach involves the cyclotetramerization of phthalonitrile (B49051) or naphthalonitrile precursors. nih.gov

Epoxy-functionalized vinylsilanes can be prepared from this compound. A general method involves the reaction of an alcohol containing an epoxy group, such as glycidol (B123203), with this compound in the presence of a base like triethylamine (B128534). google.com The resulting compound contains both a reactive epoxy ring and a vinylsilane functionality. google.com These bifunctional molecules are valuable in the development of curable compositions like adhesives and coatings. google.com The vinyl group can participate in hydrosilylation reactions, while the epoxy group can undergo ring-opening polymerization. koreascience.kr The acid-catalyzed cyclization of epoxyallylsilanes bearing a bulky tert-butyldiphenylsilyl group can lead to the formation of vinylsilane-functionalized cyclohexanols. acs.orgnih.govacs.org

Silaheterocycles and Cycloaddition Products

This compound and its derivatives are precursors to various silaheterocycles, which are cyclic compounds containing at least one silicon atom in the ring. wikipedia.org For instance, the reaction of this compound with tert-butyllithium (B1211817) can generate a reactive 1,1-diphenylsilene intermediate, which can then undergo [2+2] cycloaddition reactions to form 1,3-disilacyclobutanes. acs.org These reactions are a key method for creating strained four-membered rings containing silicon. libretexts.orgresearchgate.net

Furthermore, the vinyl group in diphenylvinylsilane derivatives can participate in Diels-Alder [4+2] cycloaddition reactions, where it acts as a dienophile, reacting with a conjugated diene to form a six-membered ring. libretexts.org This provides a pathway to complex cyclic and polycyclic organosilicon structures. The stereochemistry of these cycloaddition reactions is often highly controlled. libretexts.org

Stereoselective Formation of Advanced Organosilanes

The synthesis of chiral organosilanes, where a silicon atom is a stereocenter, is a significant area of research due to their potential applications in asymmetric catalysis and materials science. rsc.orgcaltech.edunih.gov this compound can be a starting point for the stereoselective synthesis of such compounds.

One approach involves the diastereoselective rearrangement-addition of silyl-substituted epoxy alcohols, which can be derived from diphenylvinylsilane. nih.gov This method allows for the creation of functionalized tertiary silanes with high diastereocontrol. nih.gov Another strategy is the nickel-catalyzed reductive cross-coupling of vinyl chlorosilanes with axially chiral biaryl electrophiles, which provides access to atropisomeric biaryl organosilanes. rsc.org These reactions proceed with high efficiency and stereospecificity. rsc.org

A process is considered stereoselective when one stereoisomer is formed or destroyed preferentially over all others. ddugu.ac.ininflibnet.ac.inorganicchemistrytutor.com If the starting materials differ only in their configuration and lead to stereoisomeric products, the reaction is termed stereospecific. inflibnet.ac.in The development of these stereoselective methods is crucial for producing enantiomerically enriched organosilanes for specialized applications. caltech.edu

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Amine-Functionalized Diphenylvinylsilanes |

| Ether- and Alcohol-Derived Siloxy Compounds |

| Organosilicon Hybrid Compounds |

| Phthalocyanine and Naphthalocyanine Derivatives |

| Epoxy-Functionalized Vinylsilanes |

| Silaheterocycles and Cycloaddition Products |

| Advanced Organosilanes |

| Aminodiphenylvinylsilane |

| N-Alkyl/Aryl-aminodiphenylvinylsilane |

| N,N-Dialkyl/Aryl-aminodiphenylvinylsilane |

| Alkoxydiphenylvinylsilane |

| Bis(diphenylvinylsiloxy)alkane |

| Diphenylvinylsilyl ether of iodoindanol |

| Dihydroxy-substituted silicon phthalocyanine |

| Dihydroxy-substituted silicon naphthalocyanine |

| Imidazole |

| Glycidol |

| Triethylamine |

| Vinylsilane-functionalized cyclohexanols |

| tert-Butyllithium |

| 1,1-Diphenylsilene |

| 1,3-Disilacyclobutanes |

| Chiral organosilanes |

| Silyl-substituted epoxy alcohols |

| Tertiary silanes |

| Atropisomeric biaryl organosilanes |

| Hydrochloric acid |

| Ethanol |

| Ethylene Glycol |

| Iodoindanol |

| Ammonia |

| Primary Amine |

Polymerization Chemistry and Materials Science Applications

Homopolymerization and Copolymerization Studies

The presence of the vinyl group allows Diphenylvinylchlorosilane and its derivatives (like Diphenylvinylsilane, where the reactive chlorine is replaced by hydrogen) to undergo polymerization reactions typical of vinyl monomers.

The free radical polymerization of vinylsilanes, including derivatives of this compound, has been a subject of academic study to understand the reactivity of the vinyl group when attached to a silicon atom. In these reactions, a free radical initiator, such as a peroxide, is used to start a chain reaction involving the double bond of the vinyl group. researchgate.net

Research on the radical-initiated reaction of Diphenylvinylsilane, a close analogue, provides insight into this process. Studies have shown that when Diphenylvinylsilane is subjected to free radical polymerization using benzoyl peroxide (BPO) as an initiator, it tends to form oligomers—short polymer chains—rather than high molecular weight polymers. mcmaster.ca The efficiency of these radical reactions can be low, with significant amounts of the starting monomer remaining even when high concentrations of the initiator are used. mcmaster.ca This is attributed to the electronic and steric effects of the bulky diphenylsilyl group on the reactivity of the vinyl moiety.

Table 1: Conditions for Radical Polymerization of Diphenylvinylsilane

| Parameter | Condition | Reference |

| Monomer | Diphenylvinylsilane (0.6 M) | mcmaster.ca |

| Initiator | Benzoyl Peroxide (BPO) (10 mol%) | mcmaster.ca |

| Solvent | Benzene | mcmaster.ca |

| Temperature | 80°C | mcmaster.ca |

| Time | 12 hours | mcmaster.ca |

| Result | Formation of oligomers | mcmaster.ca |

This compound derivatives have been successfully copolymerized with conventional organic monomers. mcmaster.ca In these studies, the vinylsilane acts as a comonomer, becoming incorporated into the backbone of a polymer chain dominated by the organic monomer units. Research has demonstrated the copolymerization of Diphenylvinylsilane with monomers such as styrene (B11656) and methyl methacrylate (B99206) (MMA). mcmaster.camcmaster.ca Analysis of the resulting copolymers confirmed that the vinylsilane participates in the polymerization through its vinyl group, leaving the silicon-centered functional groups (e.g., Si-H or, by extension, Si-Cl) available for subsequent reactions. mcmaster.ca This creates a polymer backbone with pendant silyl (B83357) groups, which can be used for further modification or cross-linking.

Table 2: Investigated Organic Comonomers for Diphenylvinylsilane Derivatives

| Organic Monomer | Monomer Type | Reference |

| Styrene | Aromatic Vinyl | mcmaster.ca |

| Methyl Methacrylate (MMA) | Acrylic | mcmaster.ca |

Cross-linking Reactions in Organosilicon Polymer Systems

The vinyl functionality of this compound makes it a candidate for use as a cross-linking agent in organosilicon polymer systems, particularly silicones. espublisher.com Cross-linking is the process of forming chemical bonds between polymer chains to create a three-dimensional network, which transforms a liquid or soft polymer into a more rigid, durable solid or elastomer. rsc.org

In silicone chemistry, a common cross-linking method is the hydrosilylation reaction, where a vinyl group (-CH=CH₂) on one polymer chain reacts with a silicon-hydride group (Si-H) on another in the presence of a platinum catalyst. Although this compound itself contains a hydrolyzable chloro group, it can be derivatized into compounds that are then used in such curing systems. The vinyl group provides the reactive site for creating the cross-linkage, thereby increasing the density and strength of the final polymer network. This is a fundamental principle in the curing of many RTV (Room Temperature Vulcanizing) silicone elastomers and rubbers. specialchem.comgoogle.com

Integration into Curable Resin Compositions

This compound is a valuable precursor for creating adhesion promoters and modifiers for various curable resin compositions. By reacting the chlorosilane moiety with other functional molecules, hybrid compounds can be synthesized that impart desirable properties to thermosetting systems like adhesives, coatings, and encapsulants.

A key strategy involves reacting this compound with a polyol containing epoxy functionality, such as a glycidol (B123203) or glycidyl (B131873) ether. This reaction yields a molecule that possesses both a vinyl silane (B1218182) group for cross-linking or adhesion to siliceous surfaces and an epoxy group for reacting with the resin matrix.

In the formulation of high-performance adhesives, coatings, and sealants, achieving strong and durable adhesion to various substrates is critical. specialchem.com Organofunctional silanes are widely used as adhesion promoters because they can chemically couple an organic resin system to an inorganic substrate (like glass, metal, or mineral fillers). shinetsusilicone-global.comspecialchem.com

Compounds derived from this compound can be added to resin formulations to enhance this coupling. specialchem.com The silane portion of the molecule can form strong, moisture-resistant bonds with the substrate surface, while the other functional groups (e.g., epoxy groups introduced through synthesis) co-react with the bulk adhesive or coating resin during the curing process. specialchem.com This dual reactivity creates a robust covalent bridge across the interface, improving not only adhesive strength but also resistance to environmental degradation. These moisture-curable systems are valued in construction and automotive applications for their ability to bond difficult surfaces and provide durable, elastic seals. soudal.com.auhbfuller.com

Electronic encapsulants and moldable compositions are designed to protect delicate components from moisture, thermal stress, and physical shock. The long-term reliability of these materials depends on maintaining excellent adhesion to various parts of an assembly, such as semiconductor chips and lead frames. specialchem.com

Development of High-Performance Organosilicon Materials

This compound is a key building block in the synthesis of advanced organosilicon materials. Its unique structure, featuring two phenyl groups, a reactive vinyl group, and a hydrolyzable chloro group, allows for the creation of polymers with tailored properties such as high thermal stability, desirable optical characteristics, and specific dielectric properties. These attributes make it a valuable precursor in the development of high-performance materials for a range of demanding applications. The transition-metal-catalyzed hydrosilylation reaction is a fundamental process in the silicon industry for producing a wide array of organosilicon compounds. researchgate.net

Applications in Electronics and Microelectronics

Organosilicon compounds are fundamental to the electronics and microelectronics industries, where they are used in various stages of semiconductor manufacturing. iust.ac.irhitachi-hightech.com These materials are often applied as thin films through processes like chemical vapor deposition (CVD) or atomic layer deposition (ALD). dupont.com this compound, with its combination of phenyl and vinyl groups, serves as a precursor for creating organosilicon polymers with high thermal stability and specific functionalities, making them suitable for applications such as semiconductor sealants and encapsulants. researchgate.net

The manufacturing of integrated circuits (ICs) involves the deposition of multiple layers of conducting, isolating, or semiconducting materials on a silicon wafer. asml.com Organosilicon precursors are used to create dielectric layers that insulate the conductive components of a microchip. azonano.com The presence of phenyl groups in the polymer backbone, derived from precursors like this compound, can enhance the thermal and mechanical properties of these insulating layers. Furthermore, the vinyl group provides a reactive site for polymerization and cross-linking, allowing for the formation of robust and stable films. The semiconductor industry utilizes a variety of chemicals, with many of their exact compositions protected as trade secrets. nih.gov Organosilicon compounds are also finding applications in energy storage devices like lithium-ion batteries and supercapacitors, where they contribute to the performance and durability of electrodes and separators. researchgate.net

Contribution to Low-Dielectric Constant Materials

In the pursuit of smaller and faster microelectronic devices, materials with a low dielectric constant (low-k) are essential for insulating the closely packed wiring. azonano.com A lower dielectric constant reduces signal delay (RC delay), cross-talk, and power consumption in integrated circuits. Organosilicon polymers are a leading class of low-k materials due to their tunable properties.

This compound is a relevant precursor for the synthesis of low-k dielectric films. The incorporation of bulky phenyl groups into the siloxane network can increase the free volume within the material, thereby lowering its dielectric constant. Furthermore, the vinyl group can be utilized in polymerization processes to create a cross-linked network, which provides the necessary mechanical strength and thermal stability to withstand the harsh conditions of semiconductor manufacturing.

One approach to creating low-k materials involves the use of organosilicon precursors in plasma-enhanced chemical vapor deposition (PECVD) to form organosilicate glass (OSG) films. google.com Patent literature describes the use of organosilane precursors containing phenyl or vinyl groups to produce such dielectric films. google.com The general formula for these films is often represented as SiaObCcHd. google.com

Another advanced strategy involves the creation of porous organosilicate materials. By introducing porogens during the deposition process, which are later removed, a porous structure is created, significantly lowering the dielectric constant. The molecular structure of the organosilicon precursor plays a crucial role in determining the pore size and distribution. nih.gov The use of precursors like this compound can lead to the formation of a rigid matrix that can support a porous structure while maintaining mechanical integrity.

Role in Optical Materials Research

Organosilicon materials are increasingly investigated for their potential in optical applications due to their unique combination of properties, including high transparency, tunable refractive index, and good thermal stability. mdpi.com this compound, with its phenyl and vinyl functionalities, is a versatile precursor for designing advanced optical materials.

The phenyl groups in polymers derived from this compound contribute to a higher refractive index, which is beneficial for applications in light-guiding structures and anti-reflective coatings. The vinyl group allows for the incorporation of this monomer into a wide range of polymer systems through various polymerization techniques. This enables the synthesis of hybrid organic-inorganic materials where the properties can be finely tuned.

Research in organosilicon fluorescent materials has shown that the silicon atom can block the conjugated structure between aryl units, leading to high singlet and triplet state energy levels. mdpi.com This property, combined with the tetrahedral conformation of silanes, can prevent intermolecular interactions in the solid state, leading to the formation of uniform amorphous films, which is advantageous for applications like Organic Light-Emitting Diodes (OLEDs). mdpi.com The synthesis of phenyl-modified organosilicon nanosheets has demonstrated the potential for creating novel materials with useful optical properties. nih.gov

Furthermore, the field of nonlinear optics (NLO) explores materials that can alter the properties of light, which is crucial for technologies like lasers and optical switching. samaterials.combaesystems.com Organic and organometallic materials are being explored for their NLO properties. samaterials.com The ability to create well-defined structures using precursors like this compound opens up possibilities for designing novel NLO materials with enhanced performance.

Silsesquioxane-Based Copolymers with Cage Structures

Silsesquioxanes are a class of organosilicon compounds with the general formula (RSiO1.5)n, where R is an organic group. iipseries.org They can form various structures, including random, ladder, and well-defined cage-like architectures known as polyhedral oligomeric silsesquioxanes (POSS). iipseries.org These cage structures are nanometer-sized, three-dimensional molecules that can be functionalized and incorporated into polymer chains to create hybrid materials with enhanced properties. mdpi.com

This compound is a suitable precursor for the synthesis of functionalized silsesquioxanes. The hydrolytic condensation of the chlorosilane group can lead to the formation of a siloxane cage, while the phenyl and vinyl groups remain as functional appendages on the exterior of the cage. The general synthesis of POSS involves the hydrolytic condensation of trifunctional organosilicon monomers (RSiX₃). gelest.com

The resulting vinyl-functionalized POSS monomers can then be copolymerized with other monomers to create a wide range of materials. For instance, they can be incorporated into the main chain or as side chains of polymers like polystyrenes, polyacrylates, and polyolefins. The inclusion of the rigid, inorganic POSS cage into a polymer matrix can lead to significant improvements in:

Thermal Stability: The inorganic siloxane core enhances the degradation temperature of the polymer.

Mechanical Properties: The reinforcing effect of the nano-sized POSS cages can increase the modulus and hardness of the material.

Oxidation Resistance: The silica-like nature of the POSS core provides a barrier against oxidation.

The synthesis of silsesquioxane-based copolymers can be achieved through various polymerization techniques, including atom transfer radical polymerization (ATRP) and free-radical polymerization. iipseries.orgmdpi.com For example, a bifunctionalized POSS nanoparticle can act as an initiator for ATRP to create main-chain block copolymers. mdpi.com The specific nature of the organic groups on the silsesquioxane cage, such as the phenyl and vinyl groups from this compound, dictates the solubility and compatibility of the POSS monomer with the polymer matrix, as well as the final properties of the hybrid material.

Below is an interactive data table summarizing the properties and applications of materials derived from this compound.

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of Diphenylvinylchlorosilane, providing precise information about the hydrogen, carbon, and silicon atomic environments within the molecule.

¹H NMR spectroscopy is instrumental in identifying the protons of the vinyl and phenyl groups. The vinyl protons typically appear as a complex multiplet system due to geminal, cis, and trans couplings. The protons on the two phenyl groups attached to the silicon atom generally resonate in the aromatic region of the spectrum.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the vinyl and phenyl carbons can be definitively assigned. The carbon atoms of the phenyl groups show distinct resonances, and the vinyl carbons are also clearly identifiable in the olefinic region of the spectrum. nih.gov

²⁹Si NMR spectroscopy offers direct insight into the silicon environment. The chemical shift of the silicon atom in this compound is influenced by the electronegative chlorine atom and the pi systems of the phenyl and vinyl groups. For instance, in related silene complexes stabilized by dimethyl ether, ²⁹Si chemical shifts have been reported in the range of -25.2 to 16.8 ppm. researchgate.net Theoretical calculations using methods like Density Functional Theory (DFT) have become increasingly accurate in predicting ²⁹Si NMR chemical shifts for various silane (B1218182) derivatives, aiding in spectral assignment and structural confirmation. unige.ch

Table 1: Representative NMR Data for this compound Derivatives

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ¹H | 5.79 | dd | J = 3.6, 20.1 | Vinyl H |

| ¹H | 6.30 | dd | J = 3.6, 14.4 | Vinyl H |

| ¹H | 6.68 | dd | J = 14.4, 20.1 | Vinyl H |

| ¹H | 7.17-7.54 | m | Phenyl H | |

| ¹³C | 128.01 | Phenyl C | ||

| ¹³C | 129.67 | Phenyl C | ||

| ¹³C | 134.22 | Phenyl C | ||

| ¹³C | 136.11 | Vinyl C | ||

| ¹³C | 136.82 | Vinyl C |

Note: Data is for (4-Methylphenyl)diphenylvinylsilane, a closely related derivative. wiley-vch.dekyoto-u.ac.jp Specific data for this compound may vary.

Infrared (IR) Spectroscopy in Mechanistic and Structural Elucidation

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound and for studying reaction mechanisms involving this compound. The IR spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.

Key vibrational modes for this compound include:

Si-Cl stretch: This vibration typically appears in the region of 450-650 cm⁻¹.

C=C stretch: The vinyl group's carbon-carbon double bond stretch is observed around 1600 cm⁻¹. wiley-vch.de

C-H stretches: Aromatic and vinylic C-H stretching vibrations are found above 3000 cm⁻¹.

Si-Phenyl vibrations: Phenyl group vibrations attached to silicon give rise to characteristic bands, including a notable absorption around 1429 cm⁻¹. wiley-vch.de

Out-of-plane C-H bending: These vibrations for the phenyl groups are typically strong and appear in the fingerprint region.

IR spectroscopy has been utilized to monitor the progress of reactions involving this compound, such as its conversion to other organosilicon compounds. researchgate.net For example, the disappearance of the Si-Cl band and the appearance of new bands can confirm the substitution of the chlorine atom.

Table 2: Characteristic IR Absorption Frequencies for this compound and Related Compounds

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Si-Cl | Stretch | 450-650 |

| C=C (vinyl) | Stretch | ~1600 |

| C-H (aromatic) | Stretch | >3000 |

| C-H (vinyl) | Stretch | >3000 |

| Si-Phenyl | ~1429 | |

| C-H (phenyl) | Out-of-plane bend | 700-900 |

Note: The exact positions of the absorption bands can be influenced by the molecular environment and physical state of the sample.

X-ray Diffraction Analysis of Crystalline Derivatives

For instance, the reaction of this compound with tert-butyllithium (B1211817) can lead to the formation of a 1,3-disilacyclobutane derivative through the dimerization of a transient silene intermediate. researchgate.netacs.org The crystal structure of such a dimer, tetraphenyl-2,4-dineopentyl-1,3-disilacyclobutane, has been determined, confirming the head-to-tail cycloaddition of the silene. acs.org These structural studies on derivatives are crucial for understanding the reaction pathways and the nature of the intermediates formed from this compound.

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Studies

Mass spectrometry (MS) is a vital analytical technique for confirming the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. In a mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The isotopic pattern of this peak would be characteristic of a compound containing one chlorine atom, with the (M+2)⁺ peak having an intensity of approximately one-third that of the M⁺ peak due to the natural abundance of the ³⁷Cl isotope. libretexts.org

Common fragmentation pathways for organosilicon compounds include the cleavage of bonds to the silicon atom. For this compound, characteristic fragment ions would likely result from the loss of a chlorine radical (M-Cl)⁺, a vinyl group (M-C₂H₃)⁺, or a phenyl group (M-C₆H₅)⁺. The relative abundances of these fragment ions provide a fingerprint that can be used for identification and for comparison with spectral libraries. nih.gov

Complementary Advanced Spectroscopic Techniques

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. rsc.org While IR absorption is dependent on a change in the dipole moment during a vibration, Raman scattering depends on a change in the polarizability. For a molecule like this compound, which has a center of symmetry, some vibrational modes may be Raman active but IR inactive, and vice versa.

The Raman spectrum of this compound would provide additional information on the vibrational modes of the molecule. The Si-Cl, C=C, and aromatic ring vibrations would all be expected to give rise to Raman signals. jkps.or.kr The intense Raman scattering involving Si-H₂ vibrations in related compounds is attributed to the displacement of the relatively large electron cloud of the silicon atom. jkps.or.kr This technique can be particularly useful for studying the structure of derivatives and for monitoring reactions in aqueous solutions, where water is a weak Raman scatterer.

Synchrotron-based spectroscopic techniques, such as X-ray Absorption Near Edge Structure (XANES) and Near Edge X-ray Absorption Fine Structure (NEXAFS), offer powerful tools for probing the electronic structure and local coordination environment of the silicon atom in this compound. libretexts.org These methods are element-specific and can provide detailed information about the oxidation state, coordination geometry, and nature of the chemical bonds. mdpi.com

By tuning the synchrotron radiation to the Si K-edge or L-edge, the absorption of X-rays by the silicon atoms can be measured. The resulting spectrum has a fine structure that is sensitive to the local chemical environment of the silicon atom. researchgate.netarizona.edu While specific XANES or NEXAFS studies on this compound are not widely reported, the application of these techniques to other organosilicon compounds has demonstrated their utility in distinguishing between different silicon bonding environments (e.g., Si-C, Si-O, Si-Cl). jaea.go.jpcdnsciencepub.com Such studies on this compound could provide valuable data on the electronic effects of the phenyl, vinyl, and chloro substituents on the silicon center.

Brillouin Scattering for Probing Viscoelastic Properties

Brillouin light scattering (BLS) is a powerful non-invasive optical technique used to investigate the viscoelastic properties of materials at gigahertz (GHz) frequencies. opticsjournal.netnih.gov The technique is based on the inelastic scattering of light from acoustic phonons, which are quantized modes of collective atomic vibrations in a material. wikipedia.orgstackexchange.com When a laser beam passes through a material, a small fraction of the light is scattered, and its frequency is shifted. This frequency shift, known as the Brillouin shift (νB), is directly proportional to the velocity of the acoustic phonons, which in turn is related to the material's longitudinal modulus. The broadening of the scattered light peak, or linewidth (ΓB), is related to the attenuation of these phonons and provides information about the viscous properties and mechanical damping within the material. opticsjournal.net

For a compound like this compound, which can be a precursor to silicone polymers and other organosilicon materials, Brillouin scattering offers a method to characterize the mechanical properties of the resulting products. For instance, upon polymerization of the vinyl group, this compound can be incorporated into larger macromolecular structures. The viscoelasticity of these resulting materials is crucial for their application, for example, in coatings, sealants, or as dielectric materials.

The application of Brillouin scattering could, for example, monitor the polymerization process itself by tracking changes in the longitudinal modulus as the material transitions from a liquid monomer to a solid polymer. Furthermore, the technique can be used to study the effect of temperature or pressure on the mechanical stability of materials derived from this compound. aps.orgpreprints.org

An illustrative dataset for a hypothetical polymer derived from this compound, as might be obtained from a Brillouin scattering experiment at various temperatures, is presented below.

| Temperature (°C) | Brillouin Shift (νB) (GHz) | Linewidth (ΓB) (MHz) | Longitudinal Modulus (GPa) |

|---|---|---|---|

| 25 | 8.5 | 250 | 3.1 |

| 50 | 8.3 | 280 | 2.9 |

| 75 | 8.1 | 320 | 2.7 |

| 100 | 7.8 | 370 | 2.5 |

| 125 | 7.5 | 430 | 2.3 |

This table is for illustrative purposes only and represents the type of data that could be generated from Brillouin scattering analysis of a polymer derived from this compound.

Advanced Data Analysis and Computational Spectroscopy

The interpretation of complex spectroscopic data and the prediction of molecular properties are significantly enhanced by the integration of advanced data analysis techniques and computational spectroscopy. mdpi.comchemrevlett.com For a molecule such as this compound, these methods provide deep insights into its electronic structure, vibrational modes, and potential reactivity, which are not always accessible through experimental means alone.

Computational spectroscopy, primarily through methods like Density Functional Theory (DFT), allows for the ab initio calculation of spectroscopic properties. arxiv.orgarxiv.org DFT calculations can predict infrared and Raman spectra, which can then be compared with experimental data to confirm the molecular structure and assign vibrational bands to specific atomic motions within the molecule. chemrevlett.com For this compound, this would involve calculating the vibrational frequencies associated with the phenyl, vinyl, and chloro-silane groups. Discrepancies between calculated and experimental spectra can point to intermolecular interactions or complex environmental effects. rsc.org

Molecular dynamics (MD) simulations offer another powerful computational tool. wustl.edunih.gov By simulating the movement of atoms over time, MD can be used to explore the conformational landscape of this compound and to understand how it interacts with other molecules or surfaces. This is particularly relevant for predicting how the molecule might organize in the condensed phase or adsorb onto a substrate, which is a key aspect for its use in surface modification and materials science. rsc.org

Advanced data analysis techniques are crucial for extracting meaningful information from both experimental and computational outputs. For instance, chemometric methods can be applied to spectroscopic data to identify patterns and correlations that are not immediately obvious. In the context of computational results, sophisticated algorithms are used to analyze the vast datasets generated by MD simulations to identify stable conformations, calculate thermodynamic properties, and predict reaction pathways. mdpi.com

Below is an illustrative table showcasing the kind of data that could be generated through DFT calculations for this compound, comparing theoretical predictions with hypothetical experimental values.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (DFT) | Hypothetical Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(C=C) | 1625 | 1628 | Vinyl group C=C stretch |

| ν(Si-Cl) | 540 | 545 | Si-Cl stretch |

| ν(Si-Phenyl) | 1115 | 1112 | Si-Phenyl stretch |

| δ(C-H) aromatic | 730 | 735 | Aromatic C-H out-of-plane bend |

| δ(C-H) vinyl | 960 | 958 | Vinyl C-H out-of-plane bend |

This table is for illustrative purposes only and represents the type of data that could be generated from computational spectroscopy studies on this compound.

Theoretical and Computational Chemistry Studies of Diphenylvinylchlorosilane and Analogs

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to modern chemistry, offering insights into molecular and electronic structures by solving the Schrödinger equation with various levels of approximation. acs.org For organosilicon compounds such as Diphenylvinylchlorosilane, these calculations can predict geometries, vibrational frequencies, and the energies of molecular orbitals. enscm.fr The initial stage of many theoretical reaction pathway studies involves locating an initial complex where reactants are weakly bonded, which is crucial for a comprehensive exploration of the reaction. mdpi.com

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost. rsc.org DFT methods, particularly those using hybrid functionals like B3LYP, have proven reliable for predicting the geometries and energies of organosilicon compounds. These calculations are based on the principle that the energy of a system can be expressed as a functional of the electron density. nih.gov For a molecule like this compound, DFT can be used to optimize the molecular structure, providing data on bond lengths, bond angles, and dihedral angles.

DFT is also employed to analyze electronic properties. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding chemical reactivity. arxiv.org For this compound, the HOMO is expected to have significant contributions from the phenyl and vinyl π-systems, while the LUMO would be influenced by the silicon atom and its substituents. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and reactivity. DFT calculations have been successfully used to simulate absorption spectra and investigate how electronic excitation energies change with molecular conformation.

Table 1: Representative Calculated Molecular Geometry Parameters for this compound Analogs using DFT

| Parameter | Bond/Angle | Typical Calculated Value | Reference Compound(s) |

|---|---|---|---|

| Bond Length | Si-Cl | ~2.06 - 2.09 Å | Chlorosilanes |

| Bond Length | Si-C (phenyl) | ~1.87 - 1.89 Å | Phenylsilanes |

| Bond Length | Si-C (vinyl) | ~1.85 - 1.87 Å | Vinylsilanes |

| Bond Angle | Cl-Si-C | ~107° - 111° | Alkyl/Aryl Chlorosilanes |

| Bond Angle | C-Si-C | ~108° - 112° | Tetraorganosilanes |

Ab initio (from first principles) methods solve the Schrödinger equation without empirical parameters, offering higher accuracy than DFT for certain applications, albeit at a greater computational expense. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)) are often used to obtain benchmark energies. yorku.ca The hydrolysis of chlorosilanes, a fundamental reaction for this compound, can be studied in detail using these methods. rsc.orgarizona.edu

Investigations of Chemical Bonding and Reactivity within Organosilicon Frameworks

The chemical bonding in organosilicon compounds is distinct from that in their carbon counterparts. The Si-C bond is longer, weaker, and more polarized (Cδ--Siδ+) than a C-C bond due to silicon's lower electronegativity and larger atomic radius. pressbooks.pub In this compound, the silicon atom is bonded to three carbon atoms (two phenyl, one vinyl) and a chlorine atom. This framework gives rise to interesting electronic effects that govern the molecule's reactivity.

A key feature in vinyl and phenyl silanes is the interaction between the σ-electrons of the Si-C bond and the π-systems of the unsaturated groups, known as σ-π conjugation or hyperconjugation. This interaction can influence the electronic properties and reactivity of the molecule. The silicon atom's d-orbitals, although a subject of debate, are sometimes invoked to explain bonding in certain organosilicon species, particularly hypervalent compounds. mdpi.com The reactivity of the Si-Cl bond in this compound is central to its chemistry. This bond is highly susceptible to nucleophilic attack, making it a valuable precursor for polymerization and functionalization reactions, such as hydrolysis to form silanols and subsequent condensation to polysiloxanes. tum.deresearchgate.net Computational studies can quantify the lability of this bond and model its reactions with various nucleophiles.

Modeling of Reactive Intermediates and Transition States

Many reactions of organosilicon compounds proceed through short-lived reactive intermediates and high-energy transition states. Computational chemistry is an indispensable tool for characterizing these fleeting species. mdpi.com For this compound, potential reactive intermediates include silyl (B83357) radicals, silylenes, and pentacoordinate silicon species.

Silyl Radicals : Homolytic cleavage of the Si-Cl bond or other bonds could generate a diphenylvinylsilyl radical. Computational modeling can predict the structure of this radical, which, like most silyl radicals, is expected to be pyramidal. researchgate.net DFT calculations can map the spin density distribution, which would likely be delocalized across the silicon center and the phenyl and vinyl groups, contributing to its stability. researchgate.netmcmaster.ca

Transition States : Nucleophilic substitution at the silicon center, such as in hydrolysis or alcoholysis, proceeds through a pentacoordinate silicon transition state. uwo.ca These transition states can adopt geometries like a trigonal bipyramid (TBP) or a square pyramid (SP). mdpi.com Ab initio and DFT calculations can determine the structures and relative energies of these transition states, which is essential for understanding reaction stereochemistry and kinetics. yorku.cakyoto-u.ac.jp For example, in cross-coupling reactions, DFT is used extensively to analyze the transmetalation step, identifying key intermediates and transition states that govern the catalytic cycle. acs.orgillinois.edu

Electron Correlation Studies in Silicon-Containing Systems

Electron correlation refers to the interaction between electrons in a multi-electron system. While simpler methods like Hartree-Fock (HF) treat electrons as moving in an average field of all other electrons, more advanced methods are needed to capture the correlated motion of electrons accurately. For silicon-containing systems, especially those with multiple bonds or unusual electronic structures, including electron correlation is critical for obtaining reliable predictions. mdpi.com

Methods such as Møller-Plesset perturbation theory (MP2), Configuration Interaction (CI), and Coupled Cluster (CC) explicitly include electron correlation. researchgate.net These methods are computationally intensive but provide benchmark-quality results for energies and properties. For example, studies on small organosilicon cations have shown that including electron correlation via MP2 is essential for accurately describing the potential energy surface and the barriers for isomerization. yorku.ca The GW approximation is another powerful technique used in solid-state physics and for molecules to calculate quasiparticle energies and electronic band structures, providing a more accurate picture than standard DFT. arxiv.orgarxiv.orgnih.gov Studies on silicon nanoclusters have demonstrated that an accurate description of many-electron effects can significantly alter the predicted energetic ordering of different isomers. aps.org

Computational Approaches to Materials Design and Property Prediction

This compound is a potential precursor for advanced materials like polysiloxanes, silicones, and silicon-containing ceramics. acs.org Computational methods play a vital role in the rational design of these materials by predicting their properties before synthesis. arxiv.org